molecular formula C16H15F3N4O2S B2772478 N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-92-9

N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2772478
CAS No.: 477852-92-9
M. Wt: 384.38
InChI Key: FGIJHTDWTRYFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-14(25)11-5-6-13(24)23(9-11)8-10-3-2-4-12(7-10)16(17,18)19/h2-7,9H,8H2,1H3,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIJHTDWTRYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C16_{16}H15_{15}F3_{3}N4_{4}O2_{2}S
  • Molecular Weight : 384.38 g/mol
  • CAS Number : 477852-92-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and enzyme inhibition. Below are the key findings from various studies:

Antimicrobial Activity

  • Inhibition of Mycobacterium tuberculosis :
    • Studies have shown that derivatives of hydrazinecarboxamides, including those structurally related to this compound, exhibit inhibitory effects on Mycobacterium tuberculosis and non-tuberculous mycobacteria (e.g., M. avium and M. kansasii). The minimum inhibitory concentrations (MICs) for these compounds ranged from 62.5 µM to 1000 µM depending on the specific derivative tested .
  • Cytotoxicity :
    • The evaluated compounds generally avoided cytostatic properties on eukaryotic cell lines such as HepG2 and MonoMac6, indicating a favorable safety profile for further development .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
    • Some derivatives demonstrated moderate inhibition of AChE and BuChE with IC50_{50} values ranging from 27.04 µM to 106.75 µM for AChE, which is comparable to the clinically used drug rivastigmine (IC50_{50} = 56.10 µM) . This suggests potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The structural modifications in hydrazinecarboxamide derivatives have been shown to enhance biological activity. For instance, the introduction of different alkyl chains significantly affected the potency against Mycobacterium tuberculosis. Shorter alkyl chains were less effective compared to longer ones, which exhibited improved MIC values .

Case Study 1: Antimycobacterial Activity

A series of synthesized derivatives were tested against M. tuberculosis and M. kansasii. The N-hexyl derivative exhibited an MIC of 250 µM against M. tuberculosis, while modifications leading to cyclization improved activity against M. kansasii .

Case Study 2: Enzyme Inhibition

Research showed that specific modifications in the hydrazinecarboxamide structure led to enhanced AChE inhibition, with some compounds displaying IC50_{50} values lower than that of rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .

Summary Table of Biological Activities

Activity Target Organism/Enzyme MIC/IC50_{50} Remarks
AntimicrobialMycobacterium tuberculosis62.5 - 1000 µMVaries by derivative; some show significant activity
M. avium, M. kansasiiVariesEffective against both strains
Enzyme InhibitionAcetylcholinesterase27.04 - 106.75 µMComparable to rivastigmine
ButyrylcholinesteraseSimilar rangeModerate inhibition observed

Q & A

Q. What are the key synthetic pathways for N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with commercially available precursors such as substituted pyridines and benzyl halides. Key steps include:

  • Coupling reactions : Formation of the hydrazinecarbothioamide moiety via nucleophilic substitution or condensation under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Functionalization : Introduction of the trifluoromethylbenzyl group using Suzuki-Miyaura coupling or alkylation, requiring catalysts like Pd(PPh₃)₄ and controlled heating (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Optimization focuses on solvent choice (e.g., THF for solubility), catalyst loading, and temperature to maximize yield (typically 60–75%) .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridine ring (δ 7.8–8.5 ppm), trifluoromethyl group (δ 120–125 ppm in ¹³C), and hydrazinecarbothioamide protons (δ 9.2–10.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.1125) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and stereochemistry, critical for confirming the Z/E configuration of the hydrazinecarbothioamide group .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screening includes:

  • Enzyme inhibition : Testing against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., EGFR or PARP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence and radiometric methods .
  • Batch analysis : Compare HPLC purity (>98%) across studies to rule out synthetic byproducts .
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to active sites (e.g., ATP-binding pockets) .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : GROMACS or AMBER simulate protein-ligand dynamics over 100-ns trajectories to evaluate binding stability .

Q. How can synthetic yield be improved for large-scale production?

  • Catalyst screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Solvent optimization : Switch from DMF to DMAc for better solubility of intermediates .

Q. What strategies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24h intervals .
  • Plasma stability : Expose to human plasma (37°C, 1h) and quantify intact compound using LC-MS .
  • Light/heat stress : Accelerated stability studies (ICH guidelines) to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the pyridine ring with pyridazine to enhance solubility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to improve target affinity .
  • Bioisosteres : Swap the hydrazinecarbothioamide with a thiazolidinedione to reduce metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.